molecular formula C17H27N3O4S B2790549 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide CAS No. 897619-04-4

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide

Cat. No.: B2790549
CAS No.: 897619-04-4
M. Wt: 369.48
InChI Key: XQGMKOITUMYXFL-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound that belongs to the class of sulfonamide derivatives

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-3-4-17(21)18-9-14-25(22,23)20-12-10-19(11-13-20)15-5-7-16(24-2)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGMKOITUMYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of 4-methoxyphenylpiperazine with chlorosulfonic acid to introduce the sulfonyl group, followed by the reaction with ethylamine to form the sulfonamide derivative. The final step involves the reaction with butyric acid or its derivatives to introduce the butyramide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The piperazine ring can be reduced to form a piperidine derivative.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-hydroxy-4-methoxyphenylpiperazine

  • Reduction: 4-methoxyphenylpiperidine

  • Substitution: Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

Neuropharmacological Applications

One of the primary applications of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is its role as an acetylcholinesterase inhibitor . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive functions.

Case Study: Cognitive Enhancement in Animal Models

Research has shown that similar piperazine derivatives can significantly enhance cognitive performance in rodent models through AChE inhibition. For instance, a study indicated that a related compound improved memory retention and learning capabilities in mice subjected to cognitive impairment models, suggesting therapeutic potential for Alzheimer's disease treatment.

Antioxidant Activity

In addition to neuropharmacological effects, this compound exhibits antioxidant properties . The presence of thiophene moieties enhances its ability to scavenge free radicals.

Comparative Study: Antioxidant Efficacy

A comparative study demonstrated that piperazine derivatives exhibited significant DPPH radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant. This suggests that compounds like this compound may have applications in preventing oxidative stress-related conditions .

Anticancer Properties

Emerging research indicates potential anticancer activity of this compound against various cancer cell lines.

In Vitro Studies: Cytotoxic Effects

In vitro studies have shown that certain piperazine derivatives exhibit cytotoxic effects against human glioblastoma and breast cancer cells. A study reported that a structurally similar compound induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species production .

Summary of Applications

The following table summarizes the key applications of this compound:

ApplicationMechanism/EffectReferences
NeuropharmacologyAcetylcholinesterase inhibition; cognitive enhancement
Antioxidant ActivityRadical scavenging; prevention of oxidative stress
Anticancer ActivityInduction of apoptosis; cytotoxicity against cancer cells

Mechanism of Action

The mechanism by which N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide exerts its effects involves interactions with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound's ability to cross cell membranes, increasing its bioavailability. The butyramide moiety can interact with biological targets, leading to the observed biological effects.

Comparison with Similar Compounds

  • Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.

  • 2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine: A related sulfonamide derivative.

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl): Compounds with similar pharmacological activities.

Uniqueness: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide stands out due to its combination of the piperazine ring, methoxyphenyl group, and butyramide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and potential therapeutic applications.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butyramide is a complex organic compound that exhibits significant biological activity, particularly in the realm of neuropharmacology. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features a piperazine ring, a sulfonyl group, and a butyramide moiety. Its molecular formula is C23H32N4O4S2C_{23}H_{32}N_{4}O_{4}S_{2}, with a molecular weight of approximately 477.6 g/mol. The presence of the 4-methoxyphenyl group contributes to its pharmacological profile, enhancing interactions with neurotransmitter receptors.

Target Receptors:
this compound primarily interacts with neurotransmitter systems, particularly:

  • Serotonin Receptors: Compounds containing piperazine structures often modulate serotonin receptor activity, which is crucial for mood regulation and anxiety disorders.
  • Dopamine Receptors: The compound may also influence dopamine pathways, relevant in conditions such as schizophrenia and Parkinson's disease.

Inhibition of Acetylcholinesterase (AChE):
Research indicates that this compound inhibits AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is beneficial in treating cognitive disorders such as Alzheimer's disease, where cholinergic signaling is impaired .

Pharmacological Studies

  • Neuropharmacological Effects:
    • In vitro studies have shown that this compound effectively enhances neurotransmitter release and modulates receptor sensitivity.
    • Animal models demonstrated improved cognitive function and reduced anxiety-like behaviors upon administration of this compound.
  • Antitumor Activity:
    • Preliminary studies suggest potential antitumor effects. For example, derivatives of similar piperazine compounds exhibited moderate to high potency against various cancer cell lines in ELISA-based assays .
  • Case Studies:
    • A case study involving patients treated with benzamide derivatives indicated a significant improvement in symptoms associated with neurological disorders, highlighting the therapeutic potential of compounds like this compound .

Comparative Analysis

Compound NameMechanismBiological ActivityReferences
This compoundAChE InhibitionCognitive enhancement, Antitumor effects
4-(4-methoxyphenyl)piperazineSerotonin/Dopamine modulationLower activity compared to derivatives
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(3,4-dimethoxyphenyl)acetamideEnhanced binding affinityHigher activity due to additional methoxy groups

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